molecular formula C14H13NO3 B11869108 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile

7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11869108
M. Wt: 243.26 g/mol
InChI Key: KKDRQOUMPFKZJT-UHFFFAOYSA-N
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Description

7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz. This method has been shown to produce high yields of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of non-toxic solvents and catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like monoamine oxidase, leading to increased levels of neurotransmitters in the brain. Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

    3-Cyanocoumarins: Known for their biological activities and used as starting materials for various syntheses.

    4-Hydroxycoumarin: Used in the synthesis of anticoagulants like warfarin.

    2-Oxo-2H-chromene-3-carbonitriles: A broader class of compounds with diverse applications.

Uniqueness: 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile stands out due to its isopropoxy group, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other chromene derivatives and may contribute to its specific applications in research and industry .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-methyl-2-oxo-7-propan-2-yloxychromene-3-carbonitrile

InChI

InChI=1S/C14H13NO3/c1-8(2)17-10-4-5-11-9(3)12(7-15)14(16)18-13(11)6-10/h4-6,8H,1-3H3

InChI Key

KKDRQOUMPFKZJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)C#N

Origin of Product

United States

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